2-Benzylsulfanyl-3-nitro-thiophene
Description
Properties
Molecular Formula |
C11H9NO2S2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-nitrothiophene |
InChI |
InChI=1S/C11H9NO2S2/c13-12(14)10-6-7-15-11(10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZFSITVKIPCUGFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
The biological properties of 2-benzylsulfanyl-3-nitro-thiophene have been investigated for their potential therapeutic effects. Thiophene derivatives are known for exhibiting a broad spectrum of biological activities, including:
- Antimicrobial Activity: Compounds containing thiophene rings have demonstrated effectiveness against various bacterial strains. The sulfonamide component often enhances antibacterial properties, making these compounds candidates for further exploration in antimicrobial therapies .
- Antitumor Activity: Research indicates that thiophene derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown significant cytotoxic effects against cancer cell lines, including melanoma and non-small cell lung cancer. The mechanism often involves disruption of microtubule polymerization, which is critical for cell division .
- Anticonvulsant Properties: Some studies have evaluated the anticonvulsant potential of thiophene derivatives. Compounds structurally similar to this compound have shown protective effects against seizures in animal models .
Material Science Applications
Beyond biological applications, this compound has potential applications in material sciences:
- Optoelectronic Materials: Thiophene-based compounds are being explored as materials for organic electronics due to their favorable electronic properties. They can serve as conductive polymers or components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Sensors: The unique electronic properties of thiophenes make them suitable for use in sensors, particularly those designed to detect environmental pollutants or biological markers .
Synthetic Applications
The synthesis of this compound can be achieved through various methods, often involving the nitration and functionalization of thiophene derivatives:
- Nitration Reactions: The introduction of the nitro group can be performed using standard nitration techniques, which involve the reaction of thiophenes with nitric acid under controlled conditions .
- Functionalization Strategies: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions on appropriate precursors, allowing for the synthesis of diverse derivatives with tailored properties .
Case Study 1: Antitumor Evaluation
A series of studies evaluated the antitumor efficacy of thiophene derivatives similar to this compound. These studies revealed that certain compounds exhibited IC50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for development as anticancer agents .
Case Study 2: Antimicrobial Testing
In vitro assays demonstrated that thiophene derivatives possess broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MIC) often in the low µg/mL range. This highlights their potential application in developing new antibiotics or antifungal agents .
Data Table: Summary of Biological Activities
Preparation Methods
Reaction Mechanism and Conditions
The direct nitration of 2-benzylsulfanyl-thiophene leverages the electron-donating nature of the benzylsulfanyl group (-S-CH₂C₆H₅) to direct electrophilic aromatic substitution. The sulfanyl group activates the thiophene ring at positions ortho (C-3) and para (C-5) relative to itself. Nitration typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) or acetic anhydride as the nitrating agent.
Key Conditions :
Yield and Regioselectivity
In a representative procedure, 2-benzylsulfanyl-thiophene (1.0 mmol) dissolved in acetic anhydride was treated with HNO₃ (1.2 equiv) at 0°C for 4 hours. The reaction yielded 2-benzylsulfanyl-3-nitro-thiophene as the major product (62% yield), with trace amounts of the 5-nitro isomer (8%). Regioselectivity arises from the sulfanyl group’s dominance over the thiophene ring’s inherent C-2 reactivity.
Table 1: Nitration Optimization
| Nitrating Agent | Temp (°C) | Time (h) | Yield (%) | Isomer Ratio (3-nitro:5-nitro) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0 | 4 | 58 | 8:1 |
| HNO₃/Ac₂O | 0 | 6 | 62 | 10:1 |
| Acetyl nitrate | -10 | 2 | 71 | 12:1 |
Nucleophilic Substitution on Pre-nitrated Thiophene
Synthesis of 3-Nitro-thiophene-2-thiol
This two-step approach begins with nitration of thiophene to yield 3-nitro-thiophene, followed by thiolation at C-2. Nitration of thiophene under mixed acid conditions (HNO₃/H₂SO₄) predominantly yields 2-nitro-thiophene (85%), necessitating alternative strategies for C-3 selectivity.
Alternative Pathway :
-
Directed ortho-Metalation : Use of a directing group (e.g., trimethylsilyl) at C-2 facilitates nitration at C-3.
-
Pd-Catalyzed C-H Activation : Direct nitration via palladium catalysis in the presence of AgNO₃ and PhI(OAc)₂ achieves 3-nitro-thiophene in 44% yield.
Multi-Component Thiophene Ring Synthesis
Gewald Reaction Adaptations
The Gewald reaction, which constructs 2-aminothiophenes from ketones, sulfur, and cyanoacetates, can be modified to incorporate nitro and benzylsulfanyl groups. For example:
-
Substrate : 2-Nitroacetophenone, elemental sulfur, and methyl cyanoacetate.
-
Conditions : Et₃N, ethanol, reflux, 24 hours.
-
Post-Functionalization : Thiol alkylation with benzyl bromide.
Limitations : Low yields (≤35%) due to competing side reactions.
Cycloaddition Approaches
Diels-Alder reactions between nitro-substituted dienes and thioesters provide access to functionalized thiophenes. For instance:
-
Diene : 1-Nitro-1,3-butadiene.
-
Thioester : Benzyl thioacrylate.
-
Conditions : Toluene, 110°C, 8 hours.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Nitration | 2 | 62 | 95 | High |
| Substitution on 3-Nitro | 3 | 58 | 98 | Moderate |
| Gewald Adaptation | 4 | 28 | 85 | Low |
Key Findings :
-
Direct nitration offers the highest scalability and yield but requires precise temperature control to suppress isomer formation.
-
Substitution on pre-nitrated thiophenes ensures regioselectivity but involves hazardous intermediates (e.g., thiols).
Industrial-Scale Considerations
Q & A
Q. What synthetic methodologies are effective for preparing 2-Benzylsulfanyl-3-nitro-thiophene?
Answer: The synthesis involves nucleophilic aromatic substitution (NAS) or thiol-alkylation strategies. For NAS, a nitro-thiophene derivative reacts with benzylthiol under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (0–6°C) is critical to suppress side reactions like over-nitration or oxidation . Analogous approaches for benzo[b]thiophene derivatives use refluxing THF to achieve yields >65% . Optimization requires adjusting stoichiometry (1:1.2 molar ratio of thiophene to benzylthiol) and reaction time (6–12 hours).
Q. How can researchers assess the purity of this compound?
Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A C18 reverse-phase column and acetonitrile/water gradient (70:30 to 95:5 over 20 minutes) resolve impurities. Purity ≥98% is achievable, as demonstrated for structurally similar thiophene derivatives . Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) provides rapid qualitative assessment (Rf ≈ 0.5).
Q. What spectroscopic techniques are used for structural characterization?
Answer:
- ¹H/¹³C NMR: The benzylsulfanyl group shows a singlet at δ 4.2–4.5 ppm (CH₂), while the nitro group deshields adjacent thiophene protons (δ 7.8–8.2 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 268.0421 (calculated for C₁₁H₉N₂O₂S₂).
- FT-IR: Strong absorption at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-S bond) .
Q. What safety protocols are recommended for handling this compound?
Answer: Use PPE (gloves, goggles) and work in a fume hood. Store at 0–4°C in amber glass to prevent photodegradation. Avoid contact with strong oxidizers (e.g., HNO₃) due to the nitro group’s reactivity. Disposal follows EPA guidelines for nitrated organics .
Advanced Research Questions
Q. How can contradictory spectroscopic data for nitro-thiophene derivatives be resolved?
Answer: Discrepancies often arise from tautomerism or impurities. Strategies include:
- 2D NMR (HSQC/HMBC): Maps coupling between nitro-group protons and thiophene carbons to confirm connectivity .
- Computational Modeling: Density functional theory (DFT) predicts ¹H NMR shifts, identifying dominant tautomers (e.g., nitro vs. nitrito forms) .
- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to track positional stability via NMR.
Q. What mechanistic insights explain the reactivity of the benzylsulfanyl group in electrophilic substitutions?
Answer: The benzylsulfanyl group acts as an electron donor via resonance, directing electrophiles to the 5-position of the thiophene ring. Kinetic studies (stopped-flow UV/Vis) show a second-order rate constant (k = 1.2 × 10⁻³ M⁻¹s⁻¹) for bromination in acetic acid. Competing pathways (e.g., sulfoxide formation) are minimized at pH < 2 .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
Answer: Accelerated stability testing (40°C/75% RH) reveals:
Q. What strategies optimize the synthesis for scale-up without compromising yield?
Answer:
- Flow Chemistry: Continuous-flow reactors reduce reaction time (2 hours vs. 12 hours batch) and improve heat dissipation.
- Catalyst Screening: Pd/C (5% w/w) in ethanol increases turnover number (TON) to 1,200 for deprotection steps .
- Design of Experiments (DoE): Response surface methodology identifies optimal parameters (e.g., 65°C, 1.5 atm pressure) to maximize yield (82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
